5-Bromo-6-methoxybenzofuran-3(2H)-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7BrO3 |
|---|---|
Molecular Weight |
243.05 g/mol |
IUPAC Name |
5-bromo-6-methoxy-1-benzofuran-3-one |
InChI |
InChI=1S/C9H7BrO3/c1-12-9-3-8-5(2-6(9)10)7(11)4-13-8/h2-3H,4H2,1H3 |
InChI Key |
FLMGERIKVIKEQL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=O)COC2=C1)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Bromo 6 Methoxybenzofuran 3 2h One and Analogues
Established Synthetic Routes to 3(2H)-Benzofuranone Derivatives
The construction of the 3(2H)-benzofuranone core is a well-trodden path in organic synthesis, with several reliable methods at the disposal of the synthetic chemist. These approaches can be broadly categorized into cyclization and condensation reactions.
Cyclization Reactions for Benzofuranone Ring Formation
Intramolecular cyclization reactions represent a cornerstone in the synthesis of benzofuran-3(2H)-ones. A prevalent strategy involves the cyclization of substituted phenoxyacetic acids. For the synthesis of 5-Bromo-6-methoxybenzofuran-3(2H)-one, a logical precursor would be 2-(2-bromo-5-methoxyphenoxy)acetic acid. The synthesis of the key intermediate, 2-bromo-5-methoxyphenol (B1282781), can be achieved from 3-methoxyphenol (B1666288) by protecting the hydroxyl group, followed by bromination and subsequent deprotection.
Another approach involves the synthesis of 2-bromo-5-methoxyphenol from o-methoxyphenol (guaiacol). This three-step synthesis involves the acetylation of the phenolic hydroxyl group with acetic anhydride (B1165640), followed by bromination using bromine catalyzed by iron powder, and finally deacetylation to yield the desired product.
Once the substituted phenoxyacetic acid is in hand, cyclization can be effected under various conditions. A common method involves treatment with dehydrating agents such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid). The reaction proceeds via an intramolecular Friedel-Crafts acylation mechanism. The general conditions for such cyclizations are presented in Table 1.
| Precursor | Reagents and Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Phenoxyacetic acid | Polyphosphoric acid, 80-90 °C | Benzofuran-3(2H)-one | Good | General Method |
| 2-(4-Methoxyphenoxy)acetic acid | Eaton's reagent, rt | 6-Methoxybenzofuran-3(2H)-one | High | General Method |
| 2-(2-Bromophenoxy)acetic acid | PPA, heat | 5-Bromobenzofuran-3(2H)-one | Moderate | General Method |
More contemporary methods for benzofuranone synthesis include transition-metal-catalyzed reactions. For instance, palladium-catalyzed carbonylative synthesis of benzofuran-2(3H)-ones from 2-hydroxybenzyl alcohols has been reported, using formic acid as a CO source. nih.gov Rhodium-catalyzed C-H functionalization and annulation of N-aryloxyacetamides with propiolic acids also provides a route to benzofuran-3(2H)-one scaffolds with a quaternary center. organic-chemistry.org
Condensation Reactions Utilizing Benzofuran-3(2H)-one Scaffolds
The pre-formed benzofuran-3(2H)-one skeleton can serve as a versatile platform for further functionalization through condensation reactions. The active methylene (B1212753) group at the C2 position is particularly amenable to condensation with aldehydes and ketones, leading to the formation of 2-ylidenebenzofuran-3(2H)-ones, commonly known as aurones. These reactions are typically catalyzed by a base, such as piperidine (B6355638) or sodium methoxide.
While these condensation reactions are powerful for introducing substituents at the 2-position, they are not directly applicable to the synthesis of the core this compound structure itself but are crucial for the diversification of benzofuranone-based compound libraries.
Strategies for Selective Bromination of the Benzofuranone System
The introduction of a bromine atom at the C5 position of the 6-methoxybenzofuran-3(2H)-one core requires a careful consideration of directing group effects. The methoxy (B1213986) group at C6 is an ortho-, para-directing activator, while the carbonyl group of the furanone ring is a deactivating meta-director. In this case, the C5 position is ortho to the activating methoxy group, making it a likely site for electrophilic substitution.
Direct bromination of 6-methoxybenzofuran-3(2H)-one, which is commercially available, would be the most straightforward approach. sigmaaldrich.com Various brominating agents can be employed, such as bromine in acetic acid, N-bromosuccinimide (NBS) in a suitable solvent, or more modern reagents like the PIDA–AlBr₃ system for the electrophilic bromination of phenols. organic-chemistry.org The choice of reagent and reaction conditions is critical to achieve high regioselectivity and avoid over-bromination.
For highly activated systems like phenols, bromination can be difficult to control, often leading to polybrominated products. wikipedia.orgorganic-chemistry.org To circumvent this, the reactivity can be attenuated by protecting the activating group. For instance, in the synthesis of 2-bromo-5-methoxyphenol, the hydroxyl group of 3-methoxyphenol is first protected (e.g., as an acetate (B1210297) or a silyl (B83357) ether) before the bromination step. researchgate.net This strategy could be adapted for the selective bromination of a 6-hydroxybenzofuran-3(2H)-one precursor, followed by methylation of the hydroxyl group.
| Substrate | Brominating Agent | Solvent | Product | Key Observation | Reference |
|---|---|---|---|---|---|
| Phenol (B47542) | Bromine water | Water | 2,4,6-Tribromophenol | Over-reaction due to high activation. | organic-chemistry.org |
| Phenol | Br₂ | CS₂ or CCl₄ | o- and p-Bromophenol | Monobromination in non-polar solvents. | organic-chemistry.org |
| Aniline | n-BuLi, TMSCl, then Br₂ | - | p-Bromoaniline | Regioselective one-pot bromination. | nih.gov |
| 2-Naphthol | PIDA/AlBr₃ | - | 1-Bromo-2-naphthol | Mild and efficient bromination. | organic-chemistry.org |
Incorporation of Methoxy Functionalities within Benzofuranone Architectures
The methoxy group is a common substituent in natural and synthetic benzofuranones, and its introduction can be achieved at various stages of the synthesis. As previously mentioned, a key strategy for synthesizing this compound involves starting with a precursor that already contains the methoxy group, such as 3-methoxyphenol or guaiacol. researchgate.netkoreascience.kr
Alternatively, if a hydroxybenzofuranone is available, the methoxy group can be introduced via O-methylation. Common methylating agents include methyl iodide, dimethyl sulfate, or diazomethane (B1218177) in the presence of a suitable base like potassium carbonate or sodium hydride. For example, the synthesis of 6-methoxybenzofuran-3-one can be envisioned from the methylation of 6-hydroxybenzofuran-3-one.
Contemporary Coupling and Cross-Coupling Methodologies Applied to Benzofuranone Synthesis
The presence of a bromine atom in this compound opens up a vast array of possibilities for further functionalization through modern palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Reactions (e.g., Sonogashira Coupling, Heck Olefination) in Benzofuranone Functionalization
The Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is a highly effective method for introducing alkynyl moieties. libretexts.orgwikipedia.orgorganic-chemistry.orgnih.gov The 5-bromo position of the target molecule would be an excellent handle for such a transformation, allowing for the synthesis of a wide range of 5-alkynyl-6-methoxybenzofuran-3(2H)-one derivatives. The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and a base, such as an amine.
The Heck reaction provides a means to form carbon-carbon bonds by coupling the aryl halide with an alkene. wikipedia.orgorganic-chemistry.orgyoutube.comnih.govlibretexts.org This would allow for the introduction of various vinyl groups at the 5-position of the benzofuranone core. The reaction is catalyzed by a palladium complex and requires a base to neutralize the hydrogen halide formed during the reaction.
| Reaction Type | Aryl Halide Substrate | Coupling Partner | Catalyst System | Product Type | Reference |
|---|---|---|---|---|---|
| Sonogashira Coupling | Aryl Iodide/Bromide | Terminal Alkyne | Pd(PPh₃)₂Cl₂/CuI, Amine base | Aryl-Alkyne | wikipedia.org |
| Heck Reaction | Aryl Iodide/Bromide/Triflate | Alkene | Pd(OAc)₂, PPh₃, Base | Substituted Alkene | wikipedia.org |
| Sonogashira Coupling | o-Iodophenol | Terminal Alkyne | Pd-NCB, Base | 2-Substituted Benzofuran (B130515) | koreascience.kr |
These cross-coupling methodologies significantly expand the synthetic utility of this compound, enabling the creation of diverse molecular architectures for various applications.
Clay Catalysis and Microwave-Assisted Syntheses of Benzofuranones
The use of environmentally benign catalysts and energy-efficient reaction conditions represents a significant advancement in synthetic chemistry. Clay catalysis, combined with microwave irradiation, has emerged as a powerful tool for the synthesis of benzofuranone derivatives, offering advantages such as solvent-free conditions, reduced reaction times, and improved yields.
One notable application is the condensation of benzofuran-3(2H)-ones with α,β-dicarbonyl compounds to produce novel acylaurones. sciforum.net This reaction proceeds efficiently under microwave irradiation using clay as a catalyst. sciforum.net For instance, the synthesis of aurone (B1235358) derivatives has been successfully achieved using various substituted benzofuran-3(2H)-ones, including 6-methoxybenzofuran-3(2H)-one. sciforum.net
The reaction is typically performed by mixing an equimolar amount of the benzofuran-3(2H)-one and a dicarbonyl compound with a clay catalyst, followed by microwave irradiation. sciforum.net A variety of clays (B1170129) can be utilized as catalysts, including K10, KSF, and sulfuric acid-treated Maghnia clay, all of which have demonstrated similar efficacy, affording yields of around 80%. sciforum.net The reaction is stereoselective, predominantly forming the more stable E-isomer. sciforum.net
A probable mechanism for this acid-catalyzed condensation involves the formation of an α-hydroxy-acylium cation from the dicarbonyl compound, which then adds to the enol form of the 3-coumaranone. sciforum.net This methodology provides a direct and efficient route to tetrasubstituted aurones, which were previously accessible primarily through more complex ring-formation strategies. sciforum.net
Table 1: Microwave-Assisted Synthesis of Acylaurones from Benzofuran-3(2H)-ones
| Starting Benzofuranone | Dicarbonyl Compound | Catalyst | Irradiation Time (min) | Yield (%) |
|---|---|---|---|---|
| 6-methoxybenzofuran-3(2H)-one | Benzil | K10 Clay | 10 | ~80 |
| 6-hydroxybenzofuran-3(2H)-one | Benzil | KSF Clay | 10 | ~80 |
This table is generated based on the described research findings where specific yield percentages for each combination were reported to be similarly high under the specified conditions. sciforum.net
Exploration of Novel Reaction Pathways and Reagents for Benzofuranone Construction
The discovery of novel reaction pathways is crucial for expanding the chemical space of accessible molecules. tus.ac.jp Recent advancements have led to innovative methods for the construction of the benzofuran ring system, which can be precursors to benzofuran-3(2H)-ones. tus.ac.jp
A team of researchers has developed a new technique for synthesizing various benzofurans through a precise molecular rearrangement and substituent migration. tus.ac.jp This method involves the reaction of a substituted phenol with an alkynyl sulfoxide (B87167) (AS) in the presence of trifluoroacetic anhydride (TFAA). tus.ac.jp This reaction triggers an unusual substituent migration, enabling the synthesis of complex benzofurans. tus.ac.jp
The proposed mechanism suggests that TFAA first activates the alkynyl sulfoxide, leading to the formation of a five-membered ring fused to the phenol, creating a benzofuran structure. tus.ac.jp The resulting imbalanced charges on the benzofuran intermediate facilitate a charge-accelerated sigmatropic rearrangement. tus.ac.jp This rearrangement allows a functional group at the ortho position of the initial phenol to migrate to the adjacent position on the newly formed benzofuran ring. tus.ac.jp
This innovative approach provides a pathway to highly substituted benzofurans that are challenging to synthesize using traditional methods. tus.ac.jp While this specific methodology directly yields benzofurans, the novel construction of the core benzofuran skeleton presents a promising strategy for accessing precursors that can be subsequently oxidized to the desired benzofuran-3(2H)-one structure.
Table 2: Reagents for Novel Benzofuran Construction
| Reactant 1 | Reactant 2 | Reagent | Key Transformation |
|---|
This table summarizes the key components of the novel benzofuran synthesis pathway. tus.ac.jp
Mechanistic Investigations of Synthetic Transformations Involving 5 Bromo 6 Methoxybenzofuran 3 2h One Precursors
Elucidation of Reaction Mechanisms in Benzofuranone Ring Closure
The formation of the benzofuranone ring system is the cornerstone of the synthesis of 5-Bromo-6-methoxybenzofuran-3(2H)-one. The most common synthetic strategies involve the intramolecular cyclization of a suitably substituted precursor, typically a phenoxyacetic acid derivative. The mechanism of this ring closure is highly dependent on the specific reagents and reaction conditions employed.
One of the most frequently utilized methods for this transformation is the Friedel-Crafts acylation of a substituted anisole (B1667542). In this process, a phenoxyacetyl chloride, derived from the corresponding phenoxyacetic acid, is treated with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction proceeds through the formation of an acylium ion, which then attacks the electron-rich aromatic ring. The subsequent intramolecular cyclization and loss of a proton lead to the formation of the benzofuranone ring.
Key Mechanistic Steps in Friedel-Crafts Acylation for Benzofuranone Synthesis:
Formation of the Acylium Ion: The Lewis acid catalyst coordinates to the chlorine atom of the phenoxyacetyl chloride, making the carbonyl carbon more electrophilic and facilitating the departure of the chloride ion to form a highly reactive acylium ion.
Electrophilic Aromatic Substitution: The acylium ion acts as an electrophile and attacks the aromatic ring of the anisole derivative. The position of the attack is directed by the existing substituents on the ring. In the case of precursors to this compound, the methoxy (B1213986) group is an ortho-, para-director, guiding the acylation to the desired position.
Intramolecular Cyclization: Following the electrophilic attack, the resulting intermediate undergoes an intramolecular cyclization, where the oxygen atom of the phenoxy group attacks the newly introduced carbonyl carbon.
Deprotonation/Rearomatization: The final step involves the loss of a proton from the sp³-hybridized carbon of the intermediate, leading to the rearomatization of the benzene (B151609) ring and the formation of the stable benzofuranone product.
Alternative methods for benzofuranone ring closure include acid-catalyzed cyclization of phenoxyacetic acids, often using strong acids like polyphosphoric acid (PPA) or sulfuric acid (H₂SO₄). In these cases, the acid protonates the carbonyl oxygen of the carboxylic acid, activating it for intramolecular electrophilic attack on the aromatic ring.
Stereochemical Control and Isomer Formation in Benzofuranone Synthesis
The formation of the enol or enolate of this compound is a key step in many reactions that introduce functionality at the C2 position. The stereochemical outcome of these reactions is determined by the geometry of the enolate and the direction of approach of the electrophile.
Factors Influencing Stereochemical Outcome:
Base: The choice of base used to generate the enolate can significantly impact the E/Z geometry of the resulting enolate. Bulky bases tend to favor the formation of the less sterically hindered enolate.
Solvent: The solvent can influence the aggregation state of the enolate and the transition state of the reaction, thereby affecting the stereochemical outcome.
Temperature: Lower reaction temperatures generally lead to higher stereoselectivity by favoring the kinetically controlled product.
Additives: The addition of Lewis acids or other coordinating species can alter the reactivity and stereoselectivity of the enolate.
For instance, the alkylation of the enolate of this compound can lead to the formation of a racemic mixture of products if no chiral control elements are present. However, the use of chiral auxiliaries or catalysts can induce facial selectivity in the approach of the electrophile, leading to the preferential formation of one enantiomer over the other.
Analysis of Side Reactions and Degradation Pathways during Benzofuranone Synthesis
Common Side Reactions and Degradation Pathways:
Over-bromination: In syntheses that involve a bromination step, the use of excess bromine or harsh reaction conditions can lead to the formation of di- or tri-brominated species, which can be difficult to separate from the desired mono-brominated product.
De-methylation: The methoxy group on the aromatic ring can be susceptible to cleavage under strongly acidic conditions, leading to the formation of the corresponding phenol (B47542) derivative.
Polymerization: Under certain conditions, particularly in the presence of strong acids or high temperatures, the starting materials or the product can undergo polymerization, leading to the formation of insoluble tars and a significant loss of material.
Rearrangement Reactions: In some cases, the benzofuranone ring system can undergo rearrangement reactions, leading to the formation of isomeric products. For example, under certain acidic conditions, a Fries-type rearrangement of the phenoxyacetate (B1228835) precursor could potentially compete with the desired intramolecular cyclization.
Hydrolysis: The ester linkage in the phenoxyacetic acid precursor can be susceptible to hydrolysis, particularly if water is present in the reaction mixture. This can lead to the formation of the corresponding phenol and acetic acid, which will not undergo the desired cyclization reaction.
Table 1: Common Side Products in the Synthesis of this compound
| Side Product | Formation Pathway | Mitigation Strategy |
| Dibromo-methoxybenzofuranone | Over-bromination | Stoichiometric control of bromine, milder brominating agents |
| Hydroxy-bromobenzofuranone | De-methylation of the methoxy group | Use of milder acids, shorter reaction times, lower temperatures |
| Polymeric materials | Acid-catalyzed polymerization | Optimization of acid concentration and temperature, use of inert atmosphere |
| Isomeric benzofuranones | Rearrangement reactions | Careful selection of catalyst and reaction conditions |
| Phenol and acetic acid | Hydrolysis of precursor | Use of anhydrous conditions |
Computational Mechanistic Studies of Benzofuranone-Forming Reactions
In recent years, computational chemistry has emerged as a powerful tool for elucidating the mechanisms of complex organic reactions. Density functional theory (DFT) calculations can provide valuable insights into the energetics of reaction pathways, the structures of transition states, and the factors that control selectivity.
While specific computational studies on the formation of this compound are not extensively reported in the public domain, computational mechanistic studies on related benzofuranone-forming reactions have provided a general framework for understanding these transformations. For example, DFT calculations have been used to investigate the mechanism of metal-catalyzed cycloaddition reactions to form complex fused ring systems. researchgate.net These studies have helped to elucidate the role of the metal catalyst in activating the substrates and controlling the regioselectivity and stereoselectivity of the reaction. researchgate.net
Insights from Computational Studies on Related Systems:
Transition State Geometries: Computational studies can predict the three-dimensional structure of the transition states for the key steps in the reaction, such as the intramolecular cyclization. This information can be used to understand the factors that control the activation energy of the reaction and the stereochemical outcome.
Reaction Energetics: DFT calculations can be used to calculate the relative energies of the reactants, intermediates, transition states, and products. This information can be used to construct a detailed energy profile for the reaction, which can help to identify the rate-determining step and potential side reactions.
Catalyst Design: By understanding the mechanism of the reaction at a molecular level, it is possible to design more efficient and selective catalysts. For example, computational studies can be used to screen potential catalysts and to identify the key features that are required for high activity and selectivity.
The application of computational methods to the synthesis of this compound has the potential to provide a deeper understanding of the reaction mechanism and to facilitate the development of more efficient and sustainable synthetic routes.
Sophisticated Structural Elucidation and Spectroscopic Characterization of Benzofuranone Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment (¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of organic molecules. For 5-Bromo-6-methoxybenzofuran-3(2H)-one, both ¹H and ¹³C NMR spectra provide unambiguous evidence for its atomic connectivity.
In the ¹H NMR spectrum, the protons in the molecule give rise to distinct signals that correspond to their specific chemical environments. The aromatic protons typically appear in the downfield region, while the methylene (B1212753) protons of the furanone ring and the methoxy (B1213986) protons are found at higher fields. The chemical shifts and coupling patterns are instrumental in assigning each proton to its position in the molecule.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Chemical Shift (ppm) |
|---|---|
| Aromatic-H | 7.3 - 7.8 |
| Methylene-H (CH₂) | 4.6 |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | 195.0 |
| Aromatic C-Br | 115.0 |
| Aromatic C-O | 158.0 |
| Other Aromatic C | 112.0 - 130.0 |
| Methylene (CH₂) | 75.0 |
Advanced Mass Spectrometry Techniques (e.g., ESI-MS, HRMS) for Molecular Formula Confirmation
Advanced mass spectrometry techniques, such as Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS), are pivotal in determining the molecular weight and confirming the elemental composition of this compound.
ESI-MS is a soft ionization technique that allows the molecule to be ionized with minimal fragmentation, yielding a prominent molecular ion peak. This peak provides the molecular weight of the compound. HRMS, with its high accuracy, can measure the mass-to-charge ratio to several decimal places. This precision allows for the unambiguous determination of the molecular formula by comparing the experimental mass to the calculated masses of possible elemental compositions. The isotopic pattern observed in the mass spectrum, particularly the characteristic signature of the bromine atom (¹⁹Br and ⁸¹Br isotopes in nearly equal abundance), further validates the presence of bromine in the molecule.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₇BrO₃ |
| Exact Mass | 241.96 g/mol |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable insights into the functional groups present in this compound.
The IR spectrum is characterized by strong absorption bands corresponding to the vibrational modes of specific bonds. A prominent feature is the strong absorption in the region of 1700-1750 cm⁻¹, which is indicative of the C=O stretching vibration of the ketone functional group in the furanone ring. The spectrum also displays characteristic bands for the C-O-C stretching of the ether linkage and the aromatic C-H and C=C stretching vibrations. esisresearch.org
Raman spectroscopy, which relies on the inelastic scattering of light, offers complementary information. While the C=O stretch is also observable in the Raman spectrum, other vibrations, such as those of the aromatic ring and the C-Br bond, may show distinct and strong signals. irdg.org The combination of IR and Raman data allows for a comprehensive identification of the functional groups within the molecule.
Table 4: Key Vibrational Frequencies for this compound
| Functional Group | Infrared (IR) Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|
| C=O Stretch (Ketone) | ~1720 | ~1720 |
| Aromatic C=C Stretch | ~1600, ~1480 | ~1600, ~1480 |
| C-O-C Stretch (Ether) | ~1250 | ~1250 |
Single-Crystal X-ray Diffraction for Absolute Stereochemistry and Solid-State Architecture
By irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern, a detailed electron density map can be constructed. From this map, the positions of all atoms, including the absolute stereochemistry if applicable, can be determined with high precision. This powerful technique reveals the planarity of the benzofuranone ring system and the orientation of the methoxy group relative to the ring. Furthermore, it elucidates the intermolecular interactions, such as hydrogen bonding or van der Waals forces, that govern the packing of the molecules in the crystal lattice.
Table 5: Predicted Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~7.2 |
| b (Å) | ~18.1 |
| c (Å) | ~13.2 |
| β (°) | ~96.8 |
| Volume (ų) | ~1700 |
Electronic Absorption (UV-Vis) Spectroscopy in Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule and to characterize its chromophores—the parts of the molecule that absorb light. youtube.comresearchgate.net The UV-Vis spectrum of this compound is dictated by the conjugated π-electron system of the benzofuranone core.
The spectrum typically shows absorption bands in the ultraviolet region, corresponding to π → π* and n → π* electronic transitions. The positions and intensities of these absorption maxima (λ_max) are sensitive to the molecular structure and the solvent environment. The conjugated system, which includes the benzene (B151609) ring, the furanone ring, and the carbonyl group, acts as the primary chromophore. The presence of the bromine atom and the methoxy group as substituents can influence the energy of the molecular orbitals and thus cause shifts in the absorption bands.
Table 6: Predicted UV-Vis Absorption Data for this compound
| Transition | Wavelength (λ_max, nm) |
|---|---|
| π → π* | ~280 |
Theoretical and Computational Chemistry Studies on 5 Bromo 6 Methoxybenzofuran 3 2h One and Analogues
Quantum Chemical Calculations for Electronic Structure and Geometrical Parameters (e.g., Density Functional Theory (DFT), B3LYP)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) with the B3LYP functional, are instrumental in elucidating the electronic structure and geometric parameters of 5-Bromo-6-methoxybenzofuran-3(2H)-one. nih.gov These calculations provide a foundational understanding of the molecule's stability and reactivity.
By solving the Schrödinger equation for the molecule, DFT can predict key geometrical parameters such as bond lengths, bond angles, and dihedral angles. For this compound, these calculations would reveal the planarity of the benzofuran (B130515) ring system and the orientation of the methoxy (B1213986) and bromo substituents. The electron-withdrawing nature of the bromine atom and the electron-donating nature of the methoxy group are expected to influence the electron distribution and geometry of the aromatic ring. nih.gov
Table 1: Predicted Geometrical Parameters for this compound using DFT/B3LYP
| Parameter | Predicted Value |
| C-Br Bond Length | ~1.88 Å |
| C-O (methoxy) Bond Length | ~1.37 Å |
| C=O (ketone) Bond Length | ~1.22 Å |
| O-C (ring) Bond Length | ~1.38 Å |
| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å |
| Dihedral Angle (C-C-O-CH3) | ~0° or ~180° |
Note: The values in this table are illustrative and would be precisely determined through detailed DFT calculations.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Site Prediction
Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution on a molecule's surface, thereby predicting sites for electrophilic and nucleophilic attack. wolfram.comresearchgate.net The MEP map is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential. researchgate.net
For this compound, the MEP map would likely show a significant negative potential (red) around the carbonyl oxygen and the oxygen of the methoxy group, highlighting these as primary sites for interaction with electrophiles or hydrogen bond donors. researchgate.netdtic.mil Conversely, the hydrogen atoms of the methoxy group and the aromatic ring would exhibit a positive potential (blue), indicating their role as potential hydrogen bond donors. The bromine atom can also exhibit a region of positive potential, known as a σ-hole, making it a potential site for halogen bonding interactions. dtic.mil
Table 2: Predicted Molecular Electrostatic Potential (MEP) Regions for this compound
| Molecular Region | Predicted MEP | Predicted Reactivity |
| Carbonyl Oxygen | Negative (Red) | Electrophilic attack, Hydrogen bond acceptor |
| Methoxy Oxygen | Negative (Red) | Electrophilic attack, Hydrogen bond acceptor |
| Aromatic Ring | Intermediate (Green/Yellow) | π-π stacking interactions |
| Aromatic Hydrogens | Positive (Blue) | Nucleophilic attack, Hydrogen bond donor |
| Region opposite C-Br bond (σ-hole) | Positive (Blue) | Halogen bonding |
Computational Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)
Computational methods can accurately predict various spectroscopic properties, aiding in the characterization and identification of molecules.
Nuclear Magnetic Resonance (NMR): DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. rsc.org These predictions are based on the calculated electron density around each nucleus. The predicted chemical shifts, when compared with experimental data, can confirm the molecular structure.
Infrared (IR): Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. rsc.org These calculations help in assigning the observed experimental IR bands to specific vibrational modes, such as the characteristic C=O stretch of the ketone, the C-O-C stretches of the furan (B31954) and methoxy groups, and the C-Br stretch.
UV-Visible (UV-Vis): Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. rsc.org This provides insights into the molecule's chromophores and its electronic behavior upon light absorption. For this compound, the benzofuranone core acts as the primary chromophore.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Feature | Predicted Value/Region |
| ¹H NMR | Chemical Shift (δ) of -OCH₃ | ~3.8 - 4.0 ppm |
| ¹³C NMR | Chemical Shift (δ) of C=O | ~190 - 200 ppm |
| IR | Vibrational Frequency (ν) of C=O | ~1700 - 1720 cm⁻¹ |
| UV-Vis | Maximum Absorption (λmax) | ~280 - 320 nm |
Note: These are estimated values and can be refined with specific computational parameters.
Molecular Modeling for Conformational Analysis and Intermolecular Interactions
Molecular modeling techniques, including conformational analysis, are essential for understanding the three-dimensional structure of this compound and its flexibility. By systematically rotating the rotatable bonds, such as the C-O bond of the methoxy group, a potential energy surface can be generated to identify the most stable conformers.
These models are also crucial for studying intermolecular interactions. For instance, the potential for hydrogen bonding, halogen bonding, and π-π stacking can be evaluated. Understanding these non-covalent interactions is vital for predicting the crystal packing of the molecule and its interactions with other molecules in a biological or material context.
In Silico Docking Studies for Potential Biological Target Identification
In silico molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.govjapsonline.com This method is widely used in drug discovery to identify potential biological targets for a molecule and to understand its mechanism of action at a molecular level. nih.govnih.gov
For this compound, docking studies could be performed against a panel of known protein targets to identify potential inhibitory activities. The benzofuran scaffold is present in many biologically active compounds, suggesting that this molecule could interact with various enzymes or receptors. nih.gov The docking simulations would provide a binding score, typically in kcal/mol, and a detailed view of the interactions between the ligand and the amino acid residues in the active site of the protein. These interactions could include hydrogen bonds with the carbonyl and methoxy groups, and halogen bonds involving the bromine atom. researchgate.net
Table 4: Hypothetical In Silico Docking Results for this compound against Selected Targets
| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |
| Tyrosine Kinase | -7.9 | Lys745, Thr790, Met793 |
| Monoamine Oxidase B (MAO-B) | -8.2 | Tyr435, Gln206, Cys172 |
Note: The data in this table is for illustrative purposes and represents the type of information that would be generated from molecular docking studies.
Structure Activity Relationship Sar Investigations of Benzofuranone Derivatives with Mechanistic Emphasis
Impact of Bromine Substitution at Position 5 on Biological Activity and Specificity
The introduction of halogen atoms, particularly bromine, into the benzofuranone scaffold is a key strategy for modulating biological activity. Halogenation can significantly influence a molecule's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability, which in turn affects its interaction with biological targets.
Research has consistently shown that the presence of a bromine atom on the benzofuran (B130515) ring can enhance the cytotoxic properties of these compounds against various cancer cell lines. mdpi.com The position of the halogen is a critical determinant of its biological effect. nih.gov For instance, the introduction of a bromine atom at the 5-position of the benzofuranone ring is expected to increase its biological potency. This is attributed to the ability of bromine to form halogen bonds, which are non-covalent interactions between the electrophilic region of the halogen and a nucleophilic site on a biological macromolecule, thereby improving binding affinity.
In a study of 2-benzylidenebenzofuran-3(2H)-ones, derivatives with dibromo substitutions on the benzofuranone ring (at positions 4 and 6) were synthesized and evaluated for their inhibitory activity against alkaline phosphatase. nih.gov For example, 4,6-Dibromo-2-(4-(trifluoromethyl)benzylidene)benzofuran-3(2H)-one and 4,6-Dibromo-2-(furan-2-ylmethylene)benzofuran-3(2H)-one were among the compounds studied, indicating that multiple bromine substitutions on the aromatic part of the scaffold are synthetically accessible and of interest for biological evaluation. nih.gov While this study focused on positions 4 and 6, the findings support the general principle that bromo-substitution is a viable strategy for enhancing the biological profile of benzofuranones. The electron-withdrawing nature of bromine at position 5 would also influence the reactivity and electronic distribution of the entire ring system, potentially altering its interaction with target enzymes or receptors.
Influence of Methoxy (B1213986) Group at Position 6 on Pharmacological Profiles
The methoxy group (-OCH₃) is a common substituent in many biologically active molecules, including approved drugs, where it can significantly impact ligand-target binding, physicochemical properties, and pharmacokinetic profiles. nih.gov In the context of benzofuranone derivatives, the presence and position of a methoxy group are crucial for their pharmacological effects.
A study specifically investigating 6-methoxy benzofuran derivatives found them to be promising agents for treating senile osteoporosis by promoting bone formation. figshare.com This highlights the importance of the methoxy group at the 6-position for specific therapeutic applications. Further research on a novel synthetic aurone (B1235358), (Z)-6-methoxy-2-(naphthalen-1-ylmethylene)benzofuran-3(2H)-one, demonstrated its potential antibacterial and anti-inflammatory properties, reinforcing the significance of the 6-methoxy substituent for diverse biological activities. ijper.org
Conversely, the absence of a methoxy group on the heterocyclic ring has been shown to be detrimental to the activity of certain benzofuran derivatives. nih.govmdpi.com This suggests that the methoxy group at position 6 may be involved in key interactions with the biological target, possibly through hydrogen bonding or by favorably influencing the molecule's conformation and electronic properties. The interplay between the electron-donating methoxy group at position 6 and the electron-withdrawing bromine atom at position 5 in 5-Bromo-6-methoxybenzofuran-3(2H)-one likely creates a unique electronic environment that could lead to specific and potent biological activity.
Role of Substituent Variations on the Benzofuranone Ring and Exocyclic Positions on Biological Responses
The biological activity of benzofuranone derivatives can be finely tuned by introducing various substituents on both the core ring structure and at exocyclic positions. The nature, size, and electronic properties of these substituents play a critical role in determining the compound's potency and selectivity.
Earlier SAR studies on benzofuran derivatives identified that substitutions at the C-2 position are particularly important for cytotoxic activity. mdpi.com For benzofuran-3(2H)-ones, the C-2 position can bear a quaternary carbon center, and modifications at this position have led to the development of molecules with a range of pharmacological properties, including antifungal and anticancer activities. researchgate.net The synthesis of 2,2-disubstituted benzofuran-3(2H)-ones is an area of significant interest. researchgate.netorganic-chemistry.org
In the case of 2-benzylidenebenzofuran-3(2H)-ones (aurones), the substituents on the exocyclic phenyl ring (Ring B) have a profound impact on their inhibitory activity. For example, a derivative with a para-methoxy group on the phenyl ring showed remarkable inhibitory potential against human alkaline phosphatase. nih.gov Hybrid molecules, where the benzofuranone scaffold is linked to other heterocyclic functionalities like quinazolinone, imidazole, or triazole, have also emerged as potent cytotoxic agents. nih.govnih.gov This strategy aims to combine the pharmacophoric features of different classes of compounds to achieve synergistic effects.
The following table summarizes the observed effects of various substitutions on the biological activity of benzofuranone derivatives.
| Position of Substitution | Substituent Type | Observed Effect on Biological Activity | Reference |
|---|---|---|---|
| Position 5 (Benzene Ring) | Bromine | Enhances cytotoxic properties. | mdpi.com |
| Position 6 (Benzene Ring) | Methoxy Group | Important for anti-osteoporotic, antibacterial, and anti-inflammatory activities. Lack can be detrimental. | nih.govfigshare.comijper.org |
| Position 2 (Furanone Ring) | Heterocyclic Rings (e.g., quinazolinone, imidazole) | Leads to potent cytotoxic agents (hybrid molecules). | nih.govnih.gov |
| Position 2 (Furanone Ring) | Alkyl/Aryl groups creating a quaternary center | Can lead to antifungal and anticancer properties. | researchgate.net |
| Exocyclic Phenyl Ring (in 2-benzylidene derivatives) | Para-methoxy group | Remarkable inhibitory potential against alkaline phosphatase. | nih.gov |
| Exocyclic Phenyl Ring (in 2-benzylidene derivatives) | Trifluoromethyl group | Considered for its effect on activity profile. | nih.gov |
Stereochemical Aspects of Biological Activity in Benzofuranone Isomers
Stereochemistry plays a pivotal role in the biological activity of chiral drugs, as enantiomers can exhibit different pharmacological, pharmacokinetic, and toxicological properties. wvu.edugcms.cz In benzofuranone derivatives, the presence of a stereocenter, often at the C-2 position of the furanone ring, means that these compounds can exist as enantiomers. The three-dimensional arrangement of atoms is crucial for the interaction with chiral biological targets like enzymes and receptors.
The synthesis of enantiomerically enriched benzofuran derivatives is a significant area of research. nih.govmdpi.com Studies have shown that different enantiomers of a chiral compound can have vastly different biological activities. For instance, in some cases, only one isomer displays significant potency, which can be due to stereoselective uptake by cells or a better fit with the target's binding site. nih.gov The separation of these isomers, often achieved through chiral high-performance liquid chromatography (HPLC), is essential for evaluating the activity of each enantiomer individually. nih.gov
For benzofuran-1(3H)-one derivatives isolated from a marine-derived fungus, the separated enantiomers were studied, and their absolute configurations were determined using a combination of HPLC and theoretical calculations. nih.gov This underscores the importance of stereochemical assignment in understanding the bioactivity of natural and synthetic chiral compounds. The development of asymmetric synthesis methods allows for the selective production of the more active enantiomer, which is a key goal in modern drug discovery. nih.govmdpi.com
Computational SAR Modeling for Optimized Benzofuranone Design
Computational methods are increasingly used to accelerate the drug discovery process by providing insights into the structure-activity relationships of bioactive molecules. researchgate.net For benzofuranone derivatives, techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are invaluable tools for optimizing their design.
QSAR studies aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govnih.govresearchgate.net By identifying key physicochemical or structural descriptors that influence activity, QSAR models can predict the potency of newly designed compounds before their synthesis. nih.govresearchgate.net For example, a 2D-QSAR model was developed for a series of benzofuran-based vasodilators, which helped in understanding the structural requirements for their activity. nih.gov
In Vitro and in Silico Mechanistic Biological Activity Studies of Benzofuranone Derivatives
Anticancer and Cytotoxic Activity Mechanisms
The benzofuranone scaffold is a core structure in many compounds with significant anticancer and cytotoxic properties. The addition of halogen and methoxy (B1213986) groups can modulate this activity, influencing selectivity and mechanism of action.
The introduction of a bromine atom into the benzofuran (B130515) structure has been shown to enhance cytotoxic activity against various cancer cell lines. nih.gov For instance, a benzofuran derivative featuring a bromine atom on a methyl group at the 3-position demonstrated significant cytotoxicity against human leukemia cell lines K562 (chronic myelogenous leukemia) and HL60 (acute promyelocytic leukemia), with IC50 values of 5 µM and 0.1 µM, respectively. nih.gov Notably, this compound did not exhibit cytotoxicity towards normal human umbilical vein endothelial cells (HUVEC), suggesting a degree of selectivity for cancer cells. nih.gov
Furthermore, studies on other bromo-methoxy substituted benzofuran derivatives have revealed potent anticancer effects. For example, methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate , a compound with both bromo and methoxy groups, has shown significant cytotoxic activity against human lung carcinoma (A549) and hepatocellular carcinoma (HepG2) cell lines. nih.gov Similarly, a series of N-(5-methoxyphenyl)-4-methoxybenzenesulphonamides bearing bromo substitutions were found to be particularly effective against the MCF7 human breast adenocarcinoma cell line. nih.gov
Table 1: In Vitro Cytotoxicity of Selected Bromo-Substituted Benzofuran Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 1,1′-(5,6-dimethoxy-3-(bromomethyl)-1-benzofuran-2,7-diyl)diethanone | K562 (Leukemia) | 5 | nih.gov |
| HL60 (Leukemia) | 0.1 | nih.gov | |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | Not specified | nih.gov |
| HepG2 (Liver) | Not specified | nih.gov |
This table presents data for related compounds to infer the potential activity of 5-Bromo-6-methoxybenzofuran-3(2H)-one.
A common mechanism by which anticancer compounds exert their effects is through the induction of programmed cell death (apoptosis) and the disruption of the cell cycle. Several studies have demonstrated that benzofuranone derivatives can trigger these pathways in cancer cells.
For example, methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate has been reported to have pro-apoptotic properties. nih.gov Another novel benzofuran lignan (B3055560) derivative, known as Benfur , has been shown to arrest Jurkat T lymphocytes (a leukemia cell line) in the G2/M phase of the cell cycle, subsequently leading to apoptosis. nih.govmanipal.edu This G2/M arrest was associated with an increase in the levels of p21 and cyclin B1. nih.gov
Similarly, a synthetic stilbenoid containing a bromo and three methoxy groups, 3,4,5-trimethoxy-4'-bromo-cis-stilbene , was found to induce G2/M cell cycle arrest and apoptosis in human lung cancer cells. nih.gov The treatment with this compound led to an elevation in the expression of the pro-apoptotic protein p53 and the cyclin-dependent kinase inhibitor p21. nih.gov These findings highlight a common mechanistic pathway for bromo-methoxy substituted aromatic compounds.
The anticancer activity of benzofuranone derivatives has also been linked to the inhibition of specific enzymes that are crucial for cancer cell survival and proliferation.
Src Kinase Inhibition: Benzofuran-based small molecules have been identified as potential inhibitors of protein kinases, including Src kinase. researchgate.net Src is a non-receptor tyrosine kinase that is often overexpressed in cancer and plays a role in cell division, motility, and survival. nih.gov
Histone Deacetylase (HDAC) Inhibition: While direct evidence for HDAC inhibition by This compound is lacking, the development of chimeric molecules that inhibit both Src kinase and HDACs suggests a potential synergistic approach to cancer therapy. nih.gov
Antimicrotubule Activity: Several benzofuran derivatives have been shown to inhibit tubulin polymerization, a key process in the formation of the mitotic spindle during cell division. nih.govnih.gov For instance, N-(5-methoxyphenyl)-4-methoxybenzenesulphonamides with bromo substitutions have been identified as tubulin inhibitors. nih.gov The inhibition of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis. nih.gov
The presence of a bromine atom in the structure of This compound suggests that halogen bonding may play a significant role in its interaction with biological targets. Halogen bonding is a non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site on another molecule, which can enhance binding affinity and specificity. nih.gov
The significant increase in anticancer activity observed for halogenated benzofuran derivatives is often attributed to the formation of these halogen bonds with target proteins. nih.gov The position of the halogen atom on the benzofuran ring is a critical factor in determining the biological activity, indicating the importance of the specific geometry of this interaction. nih.gov While the precise molecular targets for This compound have not been identified, the principle of halogen bonding provides a rational basis for its potential mechanism of action.
Antioxidant Activity Mechanisms
In addition to their anticancer properties, some benzofuranone derivatives have been investigated for their antioxidant potential. Antioxidants can neutralize harmful free radicals, which are implicated in a variety of diseases.
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate the antioxidant activity of chemical compounds. Studies on benzofuran-2-one derivatives have shown that they can exhibit antioxidant capacity in this assay, with the activity being dependent on the solvent used. nih.gov
Theoretical studies on 2-phenylbenzofuran (B156813) derivatives have explored the mechanisms of free radical scavenging, identifying the hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET) pathways as potential mechanisms. rsc.orgresearchgate.net The presence of hydroxyl groups and their positions on the aromatic ring are crucial for the antioxidant activity. rsc.org Research on bromophenols has also demonstrated their ability to scavenge DPPH radicals. nih.gov Although specific DPPH scavenging data for This compound is not available, the general findings for related benzofuranones and brominated phenols suggest that it could possess antioxidant properties.
Mechanisms of Lipid Peroxidation Inhibition
Benzofuranone derivatives function as potent antioxidants, a capability largely attributed to their chemical structure, which is analogous to other phenolic antioxidants. The primary mechanism by which these compounds inhibit lipid peroxidation is through their ability to scavenge free radicals. In the presence of reducing agents, derivatives like o-benzoquinones can exist in both an oxidized (quinone) and a reduced (diphenol) form. nih.gov It is the reduced diphenol form that actively exerts antioxidant effects by interacting with and neutralizing lipid peroxidation-inducing free radicals. nih.gov
Structure-Activity Relationships in Antioxidant Efficacy
The antioxidant efficacy of benzofuranone derivatives is intrinsically linked to their molecular structure, with specific substitutions on the benzofuran ring playing a critical role. nih.gov The structure-activity relationship (SAR) for these compounds often follows principles observed in other phenolic antioxidants. The degree and position of hydroxylation are key determinants of antioxidant ability. nih.gov
Generally, the presence of a hydroxyl group on the aromatic ring is fundamental for radical scavenging activity. The transformation of a chroman skeleton (found in Vitamin E) to a benzofuran skeleton has been reported to increase antioxidant activity. ijpsonline.com For dihydrochalcones, a related class of compounds, methoxylation of a hydroxyl group can enhance antioxidant potential through electron transfer (ET) and hydrogen atom transfer (HAT) mechanisms, possibly via p-π conjugation. nih.gov In a series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives, a hydroxyl (-OH) group at the R3 position was found to be important for conferring reactive oxygen species (ROS) scavenging and antioxidant activities. koreascience.kr Conversely, glycosylation of a hydroxyl group tends to reduce antioxidant potential. nih.gov
Neurodegenerative Disease Related Activity Mechanisms (e.g., Alzheimer's Disease)
Benzofuranone derivatives have emerged as promising scaffolds for developing treatments for neurodegenerative disorders like Alzheimer's disease due to their ability to interact with multiple pathological targets. nih.gov
Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition Mechanisms
A key strategy in managing Alzheimer's disease is to increase acetylcholine (B1216132) levels in the brain by inhibiting the enzymes that break it down: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com Benzofuranone derivatives have shown significant potential as inhibitors of these enzymes.
In particular, derivatives of 6-alkoxybenzofuranone have been identified as potent AChE inhibitors. nih.gov A study on 5,6-dimethoxybenzofuranone derivatives bearing a benzyl (B1604629) pyridinium (B92312) moiety found that these compounds inhibit AChE in the nanomolar range. nih.gov Compound 5b from this series was the most potent against AChE, with its efficacy supported by docking studies showing a binding mode similar to the established drug Donepezil. nih.gov
Other benzofuran derivatives exhibit selective inhibition, often favoring BChE. In the later stages of Alzheimer's, BChE becomes the primary enzyme for acetylcholine metabolism, making its inhibition a valuable therapeutic target. mdpi.com A series of 2-phenylbenzofurans displayed selective inhibition of BChE over AChE, with compound 16 showing the highest activity (IC50 = 30.3 μM) and acting as a mixed-type inhibitor. nih.gov Molecular dynamics simulations suggest it binds to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the BChE enzyme. nih.gov Similarly, certain 2-arylbenzofuran derivatives showed potent and selective BChE inhibition, with Cathafuran C being the most active in a competitive manner (Ki = 1.7 μM). mdpi.com
Interactive Table: Cholinesterase Inhibition by Benzofuran Derivatives
| Compound | Target Enzyme | Inhibition (IC50/Ki) | Inhibition Type | Source |
|---|---|---|---|---|
| 5b (a 5,6-dimethoxybenzofuranone derivative) | AChE | Nanomolar range | Not specified | nih.gov |
| Compound 16 (a 2-phenylbenzofuran) | BChE | IC50: 30.3 μM | Mixed-type | nih.gov |
| Cathafuran C (a 2-arylbenzofuran) | BChE | Ki: 1.7 μM | Competitive | mdpi.com |
| Compound 2i (a benzofuranyl derivative) | AChE | Ki: 0.009 ± 0.006 μM | Not specified | nih.gov |
| Compound 2e (a benzofuranyl derivative) | BChE | Ki: 0.28 ± 0.04 μM | Not specified | nih.gov |
| Prenylated benzofuranone (1) | BChE | IC50: 45.5 μM | Not specified | mdpi.com |
Monoamine Oxidase (MAO) Inhibition Mechanisms
Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes that regulate neurotransmitter levels, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases like Parkinson's disease. nih.govnih.gov Benzofuran derivatives have been identified as promising, reversible, and selective MAO inhibitors. nih.govresearchgate.net
Many synthesized benzofuran derivatives show a preference for inhibiting the MAO-B isoform. nih.gov For example, a series of indole (B1671886) and benzofuran derivatives were found to be selective MAO-B inhibitors with Ki values ranging from nanomolar to micromolar concentrations. nih.gov The benzofuran scaffold is considered a key pharmacophore for MAO inhibition. nih.gov
In contrast, some hybrid molecules incorporating the benzofuran ring show strong and selective inhibition of MAO-A. acs.org A series of benzofuran–thiazolylhydrazone derivatives were found to be potent and selective MAO-A inhibitors, with IC50 values in the sub-micromolar range. nih.govacs.org Compound 2l from this series was the most potent, with an IC50 value of 0.07 ± 0.01 μM, comparable to the reference drug clorgyline. acs.org The mechanism is thought to involve the thiazolylhydrazone ring, with the benzofuran moiety enhancing the activity. nih.gov
Interactive Table: Monoamine Oxidase (MAO) Inhibition by Benzofuran Derivatives
| Compound/Derivative Class | Target Enzyme | Inhibition (IC50/Ki) | Selectivity | Source |
|---|---|---|---|---|
| Compound 2l (benzofuran–thiazolylhydrazone) | MAO-A | IC50: 0.07 ± 0.01 μM | Selective for MAO-A | acs.org |
| 3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide | MAO-B | Ki: 0.03 μM | 99-fold selective for MAO-B | nih.gov |
| Benzofuran–thiazolylhydrazone series | MAO-A | IC50: 0.07 - 0.43 μM | Selective for MAO-A | nih.govacs.org |
| Indole and benzofuran series | MAO-B | nM to μM range | Selective for MAO-B | nih.gov |
Multi-Target Directed Ligand Approaches for Neuroprotection
Given the complex, multifactorial nature of diseases like Alzheimer's, there is growing interest in multi-target-directed ligands (MTDLs) that can simultaneously address several pathological pathways. nih.govnih.gov The benzofuran scaffold is an ideal framework for designing such molecules due to its inherent neuroprotective properties and its ability to inhibit multiple key events in the Alzheimer's disease process. nih.gov
Researchers have developed hybrid compounds that combine the benzofuran structure with other pharmacophores to achieve multiple effects. One strategy involves creating tacrine-benzofuran hybrids. These molecules are designed to inhibit AChE in a bimodal fashion, block the aggregation of amyloid-beta (Aβ) peptide, chelate metal ions (like iron and copper), and provide additional antioxidant activity, especially in hybrids with hydroxyl substitutions. nih.gov These conjugates have demonstrated sub-micromolar inhibition of AChE and a good capacity to inhibit both self- and copper-induced Aβ aggregation. nih.gov
Another approach focuses on combining the neuroactive benzofuran core with other neuroactive functional groups to create single molecules that modulate multiple factors. nih.gov Benzofuran derivatives have been shown to be effective inhibitors of butyrylcholinesterase and to block Aβ fibril formation, making them excellent candidates for MTDL development. nih.gov This strategy aims to expand the "neuroprotective chemical space" of benzofuran scaffolds to create "super drugs" against Alzheimer's disease. nih.gov
Other Pharmacological Activity Mechanisms
Beyond their antioxidant and neuroprotective roles, benzofuran and benzofuranone derivatives exhibit a diverse range of other pharmacological activities.
Anticancer Activity : Numerous studies have highlighted the potential of benzofuran derivatives as anticancer agents. rsc.orgnih.gov They have been shown to induce significant cell growth inhibition across various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, and melanoma. rsc.org For instance, a series of chalcone (B49325) derivatives containing a 5-bromo-1-benzofuran-2-yl moiety showed promising in vitro antitumor activities against human breast (MCF-7) and prostate (PC-3) cancer cell lines. rsc.org The mechanism of action can involve the induction of apoptosis and the inhibition of critical pathways like the AKT/mTOR pathway. nih.gov
Inhibition of Amyloid Fibrillation : The tendency of proteins to misfold and aggregate into amyloid fibrils is a hallmark of many diseases, including Alzheimer's and type 2 diabetes (involving insulin). scispace.comnih.gov Benzofuranone derivatives have been investigated as inhibitors of this process. Studies using insulin (B600854) as a model protein showed that several benzofuranone derivatives could effectively slow down the formation of amyloid fibrils at micromolar concentrations. scispace.comnih.gov The proposed mechanism involves the compounds acting as beta-sheet breakers. scispace.com Interestingly, the number and position of methoxy groups on the benzofuranone core appear to be critical, with compounds having a single methoxy group often showing greater efficacy than those with two. scispace.com
Other Activities : The benzofuran scaffold is present in a number of biologically important molecules and has been associated with a wide array of other bioactivities, including anti-inflammatory, antimicrobial, antiviral, antimalarial, and anticonvulsant properties. nih.govrsc.org
Antiviral Activity Mechanisms
Benzofuranone derivatives have emerged as a promising class of antiviral agents, with in vitro and in silico studies revealing multiple mechanisms of action. A key mechanism identified is the activation of the Stimulator of Interferon Genes (STING) pathway. researchgate.netnih.gov Certain benzofuran derivatives function as STING agonists, which triggers the production of type I interferons (IFN-I), key cytokines in the innate immune response that establish a broad-spectrum antiviral state within the host. researchgate.netnih.gov This IFN-dependent activity has been confirmed by observing the induction of phospho-IRF3 nuclear localization, a downstream event of STING activation. nih.gov
The antiviral efficacy of these derivatives has been demonstrated against a range of viruses. For instance, specific benzofuran derivatives have shown activity against human coronaviruses, including SARS-CoV-2, with effective concentrations in the nanomolar range in certain cell lines. nih.gov Other derivatives have exhibited specific activity against respiratory syncytial virus (RSV) and influenza A virus. nih.gov The antiviral potential of the benzofuran scaffold is also highlighted by its role in the development of agents against HIV-1. koreascience.kr
Table 1: Antiviral Activity of Selected Benzofuran Derivatives
| Compound/Derivative Class | Virus | Mechanism of Action | Cell Line | Efficacy | Reference |
| Benzofuran derivatives | Human Coronavirus 229E | STING Agonist, IFN-I Induction | BEAS-2B, MRC-5 | EC₅₀ in µM range | nih.gov |
| Benzofuran derivatives | SARS-CoV-2 | STING Agonist, IFN-I Induction | BEAS-2B, Calu-3 | EC₅₀ in nM range | nih.gov |
| 1-(7-dodecyloxy-2-benzofuranyl)ethanone | Respiratory Syncytial Virus | Not specified | HeLa | Specific activity | nih.gov |
| [di(2-acetylbenzofuranyl-7-oxy)]-n-propane | Influenza A virus | Not specified | MDCK | Specific activity | nih.gov |
| Thiazolidin-4-one derivative (5c) | HIV-1 | Viral cytopathic effect reduction | Not specified | 93.19% reduction | koreascience.kr |
Anti-inflammatory Pathways
The anti-inflammatory properties of benzofuranone derivatives are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. In vitro studies have shown that methoxy derivatives of trans-2,3-diaryl-2,3-dihydrobenzofurans can significantly inhibit the NF-κB pathway. nih.govcnr.it NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes. By inhibiting this pathway, these derivatives can suppress the production of inflammatory mediators. nih.govcnr.it
Furthermore, these compounds have been observed to restore normal levels of reactive oxygen species (ROS) and nitric oxide (NO) following activation by lipopolysaccharide (LPS), a potent inflammatory stimulus. nih.govcnr.it Some benzofuran derivatives also exhibit inhibitory effects on ATP citrate (B86180) lyase (ACLY), an enzyme involved in cellular metabolism and inflammation, leading to a reduction in prostaglandin (B15479496) E2 production. nih.govcnr.it In silico and in vivo studies of iodobenzofuran derivatives have further revealed their potential to inhibit cyclooxygenase-1 (COX-1) and COX-2 enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net
Table 2: Anti-inflammatory Mechanisms of Benzofuranone Derivatives
| Compound/Derivative Class | Pathway/Target | In Vitro/In Silico Finding | Model System | Reference |
| Methoxy-2,3-diaryl-2,3-dihydrobenzofurans | NF-κB pathway | Inhibition of pathway | U937 cells | nih.govcnr.it |
| Methoxy-2,3-diaryl-2,3-dihydrobenzofurans | ROS and NO levels | Restoration to normal levels | U937 cells | nih.govcnr.it |
| Methoxy-2,3-diaryl-2,3-dihydrobenzofurans | ATP Citrate Lyase (ACLY) | Inhibition of activity | U937 cells | nih.govcnr.it |
| Iodobenzofuran derivatives | COX-1 and COX-2 | Inhibition of enzymes | In silico and in vivo (carrageenan-induced edema) | researchgate.net |
Antimicrobial and Antifungal Action Mechanisms
Benzofuranone derivatives exhibit a broad spectrum of antimicrobial and antifungal activities, with their mechanisms of action being a subject of extensive research. The presence of a bromo substituent on the benzofuran ring has been shown to enhance antibacterial activity. researchgate.netnih.gov These compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, with some derivatives showing potent inhibitory activity against Staphylococcus aureus. nih.govnih.gov In silico studies on bromobenzofuran-oxadiazole derivatives have identified their potential as inhibitors of Mycobacterium tuberculosis polyketide synthase 13, an essential enzyme for the bacterium. nih.gov
In the realm of antifungal activity, benzofuranone derivatives employ several mechanisms. One significant mode of action is the inhibition of fungal N-myristoyltransferase (Nmt), an enzyme crucial for fungal viability. nih.gov This has been a key target in the design of novel antifungal agents. nih.gov Another well-studied mechanism is the disruption of calcium homeostasis, as exemplified by the antiarrhythmic drug amiodarone, a benzofuran derivative with potent antifungal properties. researchgate.net Amiodarone induces a rapid increase in intracellular Ca2+ concentration and inhibits ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. researchgate.netamazonaws.com
Table 3: Antimicrobial and Antifungal Activity of Benzofuranone Derivatives
| Compound/Derivative Class | Pathogen | Mechanism of Action | Efficacy | Reference |
| 5-Bromo-benzofuran derivatives | Various bacteria | Not specified | Excellent activity (MIC 29.76-31.96 mmol/L) | nih.gov |
| Bromobenzofuran-oxadiazole derivatives | Mycobacterium tuberculosis | Inhibition of polyketide synthase 13 (in silico) | High binding affinity | nih.gov |
| Benzofuran derivatives (e.g., RO-09-4609) | Candida albicans | Inhibition of N-myristoyltransferase | Potent inhibitor | nih.gov |
| Amiodarone | Various fungi | Disruption of Ca2+ homeostasis, inhibition of ergosterol synthesis | Potent antifungal | researchgate.net |
Mechanisms in Cardiovascular Conditions (e.g., vasodilation)
The cardiovascular effects of benzofuranone derivatives are an area of growing interest, although less explored than their other biological activities. Some research has focused on the design of benzofuran-based compounds as vasodilators to treat certain cardiovascular conditions. nih.gov
A notable example of a cardiovascularly active benzofuran derivative is amiodarone, which is used clinically as an antiarrhythmic drug. researchgate.net Its mechanism of action in this context involves the disruption of intracellular calcium homeostasis, which is a fundamental process in cardiac muscle contraction and electrical signaling. researchgate.net While the primary focus of the cited study was its antifungal properties, the underlying mechanism of affecting calcium channels is relevant to its cardiac effects. Further research is needed to fully elucidate the specific mechanisms of vasodilation and other cardiovascular effects of the broader class of benzofuranone derivatives.
Anti-osteoporotic Mechanisms
Benzofuranone derivatives have shown significant promise in the treatment of osteoporosis through mechanisms that promote bone formation and inhibit bone resorption. A key finding is that certain derivatives act as selective estrogen receptor modulators (SERMs). nih.gov One such compound, 5-Bromo-2-(4-chlorobenzoyl)-(Z)-3-(2-cyano-3-hydroxybut-2-enonyl)aminobenzo[b]furan (MU314), has been shown to inhibit in vitro bone resorption as effectively as β-estradiol. nih.gov This effect is mediated through the estrogen receptor, as it was inhibited by a pure estrogen antagonist. nih.gov In vivo studies in ovariectomized rats confirmed that this compound suppressed the decrease in bone mineral content and the destruction of trabecular structure without affecting uterine tissue, a hallmark of a SERM. nih.gov
Another identified mechanism for the anti-osteoporotic activity of benzofuran derivatives is the inhibition of cyclin-dependent kinase 8 (CDK8). nih.gov Inhibition of CDK8 by certain 3,5-disubstituted benzofuran derivatives leads to potent osteoblast differentiation-promoting activity. nih.gov This was demonstrated by increased alkaline phosphatase activity, a marker of osteoblast function, and increased femoral bone mineral density in ovariectomized rats. nih.gov
Table 4: Anti-osteoporotic Mechanisms of Benzofuranone Derivatives
| Compound/Derivative | Mechanism of Action | In Vitro/In Vivo Finding | Model System | Reference |
| 5-Bromo-2-(4-chlorobenzoyl)-(Z)-3-(2-cyano-3-hydroxybut-2-enonyl)aminobenzo[b]furan (MU314) | Selective Estrogen Receptor Modulator (SERM) | Inhibition of bone resorption | Osteoclastic cells, Ovariectomized rats | nih.gov |
| 3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}benzofuran-5-carboxamide (23d) | Inhibition of Cyclin-Dependent Kinase 8 (CDK8) | Promotion of osteoblast differentiation, increased bone mineral density | Mouse mesenchymal stem cells (ST2), Ovariectomized rats | nih.gov |
Future Research Directions and Unexplored Avenues for 5 Bromo 6 Methoxybenzofuran 3 2h One Research
Development of Eco-friendly and Sustainable Synthetic Methodologies for Benzofuranone Synthesis
The advancement of green chemistry is crucial for the synthesis of pharmacologically important molecules like benzofuranones. Traditional synthetic methods are often hampered by the use of harsh conditions, hazardous reagents, and the generation of significant waste. chemistryviews.org Future research will prioritize the development of more sustainable and environmentally friendly synthetic routes.
Key areas of focus include:
Catalyst-Free Synthesis: Exploring methodologies that proceed without a catalyst, such as the reaction between hydroxyl-substituted aryl alkynes and sulfur ylides, offers a greener alternative. nih.gov
Eco-Friendly Catalysts: The use of greener catalysts like Zirconium chloride and DABCO (1,4-diazabicyclo[2.2.2]octane) in solvent-drop grinding methods is a promising avenue. researchgate.net
Electrochemical Synthesis: Electrochemical oxidation of catechols provides an environmentally benign method for synthesizing benzofuranone derivatives in aqueous solutions. nih.gov
Solvent-Free Reactions: Performing reactions without a solvent, such as the solid acid-catalyzed acylation of resorcinol, significantly reduces environmental impact. researchgate.net
Novel Catalytic Systems: Developing new heterogeneous catalysts, like the Pd-Cu/C system for reactions in pure water, allows for easier catalyst recovery and reuse, contributing to a more sustainable process. divyarasayan.org
These approaches aim to reduce the environmental footprint of synthesizing 5-Bromo-6-methoxybenzofuran-3(2H)-one and its analogues, making the process more efficient and scalable.
Deepening Mechanistic Understanding of Biological Action through Advanced Omics Technologies
To fully exploit the therapeutic potential of this compound, a comprehensive understanding of its mechanism of action is essential. Advanced "omics" technologies offer a holistic view of the biological processes affected by a compound. biobide.comnih.gov These high-throughput techniques can identify specific genes, proteins, and metabolic pathways that are modulated, providing a detailed picture of the compound's biological impact. biobide.comresearchgate.net
Future research should leverage a multi-omics approach:
Genomics and Transcriptomics: These studies can reveal changes in gene expression patterns in response to the compound, identifying the genetic and regulatory pathways involved in its therapeutic effects. biobide.com
Proteomics: By analyzing the complete set of proteins, proteomics can provide insights into the compound's effect on protein function, structure, and interactions. biobide.com
Metabolomics: This approach explores the full set of metabolites within a biological system, helping to understand the compound's impact on metabolic pathways and cellular processes. biobide.comnih.gov
Integrating data from these omics disciplines will allow researchers to construct comprehensive models of the compound's mechanism of action, facilitating the identification of biomarkers for efficacy and guiding further development. nih.gov
Discovery of Novel Pharmacological Targets and Therapeutic Applications
Benzofuran (B130515) derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govnih.gov While initial studies may point towards a specific activity for this compound, its full therapeutic potential likely extends to other areas.
Future investigations should aim to:
Screen against Diverse Cancer Cell Lines: The benzofuran scaffold is a key component in many compounds with potent anticancer activity. nih.govresearchgate.net Systematic screening against a broad panel of human cancer cell lines is necessary to identify specific cancer types that are particularly sensitive to this compound.
Explore Anti-inflammatory and Neuroprotective Effects: Derivatives of benzofurans have shown potential in treating neurodegenerative disorders and cardiovascular conditions. mdpi.com Research into the anti-inflammatory and neuroprotective properties of this compound could reveal new therapeutic avenues.
Investigate Antimicrobial and Antiviral Potential: The benzofuran core is present in compounds with anti-infective properties against viruses, bacteria, and parasites. nih.gov Screening for activity against a range of pathogens could uncover novel antimicrobial or antiviral applications.
The discovery of new pharmacological targets will be crucial for expanding the therapeutic utility of this compound and its future analogues.
Rational Design of Highly Potent and Selective Benzofuranone Analogues through Iterative SAR
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule relates to its biological activity. drugdesign.org By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features required for potency and selectivity. nih.gov
An iterative SAR-guided design process would involve:
Initial Screening: Identifying the primary biological activity of the parent compound.
Analogue Synthesis: Creating a library of derivatives with modifications at various positions of the benzofuranone core.
Biological Evaluation: Testing the new analogues to determine their potency and selectivity.
SAR Analysis: Correlating the structural changes with the observed biological activity to build a predictive SAR model. drugdesign.org
This iterative cycle of design, synthesis, and testing allows for the rational optimization of the lead compound, aiming to enhance its desired therapeutic effects while minimizing off-target activity. nih.gov Previous studies on benzofuran derivatives have shown that substitutions at the C-2 position can be crucial for cytotoxic activity. nih.gov
| Modification Position | Potential Impact on Activity |
| Benzene (B151609) Ring | Altering electronic properties and binding interactions. |
| Furanone Ring | Modifying reactivity and hydrogen bonding capacity. |
| Bromo and Methoxy (B1213986) Groups | Influencing lipophilicity, metabolic stability, and target binding. |
This systematic approach can lead to the development of new benzofuranone analogues with significantly improved therapeutic profiles.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
In the context of this compound research, AI and ML can be utilized for:
Predictive Modeling: Building ML models to predict the biological activity, toxicity, and pharmacokinetic properties of novel benzofuranone analogues based on their chemical structure.
De Novo Drug Design: Using generative AI models to design new molecules with desired properties, expanding the chemical space around the benzofuranone scaffold. rackcdn.com
Synthesis Planning: Employing AI tools to predict efficient and sustainable synthetic pathways for promising new compounds, thereby accelerating the "Make" phase of the discovery cycle. stanford.edutechnologynetworks.com
High-Throughput Screening Analysis: Analyzing large datasets from biological screens to identify hit compounds and prioritize them for further development. nih.gov
By integrating AI and ML into the research workflow, scientists can more efficiently navigate the vast chemical space, leading to the faster discovery and optimization of potent and selective drug candidates based on the this compound structure. rackcdn.com
Q & A
Basic: What are the recommended synthetic routes for preparing 5-Bromo-6-methoxybenzofuran-3(2H)-one, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves halogenation and methoxylation of a benzofuran precursor. For example:
- Step 1: Bromination of 6-methoxybenzofuran-3(2H)-one using N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) under controlled temperature (40–60°C) .
- Step 2: Demethylation/methylation adjustments may require BBr₃ in dichloromethane (DCM) at low temperatures (-78°C to room temperature) to preserve the methoxy group .
- Optimization Tips:
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural Confirmation:
- Purity Assessment:
Advanced: How can researchers resolve contradictions in reported bioactivity data for benzofuran derivatives like this compound?
Methodological Answer:
- Hypothesis Testing:
- Mechanistic Probes:
Advanced: What strategies are effective for studying the photophysical properties of this compound in materials science applications?
Methodological Answer:
- Spectroscopic Analysis:
- UV-Vis Spectroscopy: Measure λmax in solvents of varying polarity (e.g., hexane vs. methanol) to assess solvatochromism .
- Fluorescence Quenching: Titrate with electron-deficient quenchers (e.g., nitrobenzene) to evaluate excited-state behavior .
- Computational Modeling:
- TD-DFT Calculations: Predict absorption/emission spectra using Gaussian 16 with B3LYP/6-31G(d) basis set .
- Electrostatic Potential Maps: Visualize charge distribution to identify reactive sites for functionalization .
Basic: How should researchers handle stability and storage challenges for this compound?
Methodological Answer:
- Storage Conditions:
- Stability Testing:
- Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC .
- Characterize degradation products using LC-MS to identify vulnerable functional groups .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve the anticancer potency of this compound derivatives?
Methodological Answer:
- Systematic Modification:
- Biological Evaluation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
